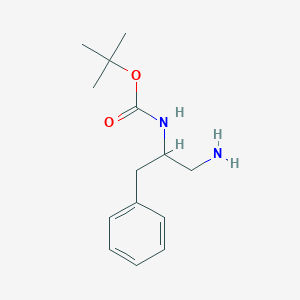

2-(Boc-amino)-3-phenylpropylamine

Description

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465158 | |

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222902-68-2 | |

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Boc-amino)-3-phenylpropylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(Boc-amino)-3-phenylpropylamine, a valuable building block in medicinal chemistry and drug development. This document outlines a common synthetic pathway, provides detailed experimental protocols, and presents relevant data in a structured format.

Introduction

This compound, also known as tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, is a chiral diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. The presence of a primary and a Boc-protected secondary amine, along with a phenylpropyl backbone, makes it a versatile intermediate for the synthesis of various complex molecules, including pharmaceutical agents and ligands for asymmetric catalysis. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for selective functionalization of the two amine groups.[1][2]

This guide details a common two-step synthetic approach, commencing with the synthesis of the precursor diamine, 2-amino-3-phenylpropylamine, followed by the selective Boc protection of the secondary amine.

Synthetic Pathway

The synthesis of this compound is typically achieved in two main stages:

-

Synthesis of 2-Amino-3-phenylpropylamine: This precursor can be synthesized from L-phenylalanine through a multi-step process involving reduction of the carboxylic acid to an alcohol, conversion to a suitable leaving group, and subsequent amination. A common route involves the reduction of N-protected phenylalanine to the corresponding amino alcohol, followed by conversion of the hydroxyl group to an azide, and finally reduction of the azide to the primary amine.

-

Selective Boc Protection: The resulting 2-amino-3-phenylpropylamine is then selectively protected at the secondary amine position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The primary amine is less sterically hindered and can also react, but conditions can be optimized for mono-protection.

Below is a DOT script representation of the overall synthetic workflow.

Experimental Protocols

Synthesis of 2-Amino-3-phenylpropylamine (from L-Phenylalanine)

This is a representative, multi-step procedure. Yields and specific reagents may vary based on the chosen protecting group and specific reaction conditions.

Step 1: N-Protection of L-Phenylalanine

-

Dissolve L-phenylalanine (1 equivalent) in a suitable solvent system such as a mixture of 1,4-dioxane and water.

-

Add a base, for example, sodium hydroxide (1.1 equivalents), and stir the mixture until the amino acid dissolves.

-

Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine.

Step 2: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol

-

Dissolve N-Boc-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C and slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain N-Boc-L-phenylalaninol.

Step 3: Synthesis of the Azide Intermediate

-

Dissolve N-Boc-L-phenylalaninol (1 equivalent) in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for several hours.

-

After cooling, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide intermediate.

Step 4: Reduction of the Azide to 2-Amino-3-phenylpropylamine

-

Dissolve the crude azide intermediate in a suitable solvent such as methanol or THF.

-

Add a reducing agent, for example, palladium on carbon (10 mol%), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The Boc group may be cleaved under these conditions. If not, treat the residue with a strong acid like trifluoroacetic acid (TFA) in DCM to remove the Boc group.

-

After deprotection, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 2-amino-3-phenylpropylamine.

Synthesis of this compound

This procedure describes the selective N-Boc protection of 2-amino-3-phenylpropylamine.

-

Dissolve 2-amino-3-phenylpropylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.[3]

-

Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (1.5 equivalents), to the solution.[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) in the same solvent. The stoichiometry is critical to favor mono-protection.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or DCM.[3]

-

Wash the combined organic layers with water and brine to remove any remaining base and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

The mechanism for the Boc protection is depicted in the following diagram:

Data Presentation

The following table summarizes typical quantitative data for the Boc protection of primary and secondary amines, which are analogous to the synthesis of the target compound.

| Parameter | Typical Value/Range | Reference |

| Yield | 85-98% | [3] |

| Reaction Time | 2 - 12 hours | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Water/THF | [3] |

| Base | Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), DMAP | [2][3] |

| Purification | Column Chromatography |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yields. The key steps involve the synthesis of the diamine precursor from a readily available chiral starting material like L-phenylalanine, followed by a selective and high-yielding Boc protection of one of the amino groups. The procedures outlined in this guide are based on well-established organic chemistry principles and can be adapted and optimized for specific research and development needs. Careful control of reaction conditions, particularly during the Boc protection step, is crucial for achieving high selectivity and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Boc-amino)-3-phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Boc-amino)-3-phenylpropylamine, a key intermediate in various synthetic applications, including drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values and complements them with experimental data from structurally analogous compounds. Detailed experimental protocols for the synthesis and determination of key physicochemical parameters are provided to guide researchers in their laboratory work.

Chemical Identity and Structure

This compound, also known as tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial in multi-step syntheses to control the reactivity of the amino functionalities.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |

| CAS Number | 179051-72-0[1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Molecular Weight | 250.34 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The data presented below is a combination of predicted values and experimental data from closely related compounds.

Table 2: Summary of Physicochemical Properties

| Property | Value/Range | Data Type | Source |

| Physical Form | Solid | Experimental | [1] |

| Melting Point | Not available | - | - |

| 22 °C (N-Boc-1,3-diaminopropane) | Experimental | [3] | |

| 60-63 °C (tert-Butyl N-(2,3-dihydroxypropyl)carbamate) | Experimental | ||

| Boiling Point | 393.9 ± 42.0 °C at 760 mmHg | Predicted | [4] |

| Density | 1.1 ± 0.1 g/cm³ | Predicted | [4] |

| Water Solubility | Low (predicted based on logP) | - | - |

| pKa (Primary Amine) | 9.0 - 11.0 | Estimated Range | [5] |

| logP | 2.59 | Predicted (XLogP3) | [4] |

Synthesis

The synthesis of this compound typically involves the selective mono-protection of 2-phenyl-1,3-propanediamine. Several methods exist for the mono-N-Boc protection of diamines, often relying on the controlled addition of di-tert-butyl dicarbonate (Boc)₂O.

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis and determination of key physicochemical properties.

Synthesis of this compound

This protocol is adapted from general methods for the mono-Boc protection of diamines.[6][7][8]

Materials:

-

2-Phenyl-1,3-propanediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Triethylamine (TEA) (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolve 2-phenyl-1,3-propanediamine (1.0 eq) in methanol or dichloromethane (10 mL per mmol of diamine) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

(Optional) Add triethylamine (1.1 eq) to the solution.

-

Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled diamine solution over 1-2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of a solid compound.[9][10][11][12]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

Determination of Solubility

This protocol outlines a general method for determining the quantitative solubility of a compound in a specific solvent.[13]

Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvent of interest (e.g., water, ethanol, DMSO)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC method.

-

The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

This protocol describes the potentiometric titration method for determining the acid dissociation constant (pKa) of the primary amine.[5]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and magnetic stir bar

-

Beaker

Reagents:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1 mL) at a time.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP

This protocol describes the shake-flask method for determining the octanol-water partition coefficient (logP).[6][14][15]

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for several hours and then allowing the layers to separate.

-

Dissolve a known amount of this compound in one of the phases (e.g., n-octanol).

-

Add a known volume of this solution to a centrifuge tube containing a known volume of the other phase.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Centrifuge the tube to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Stability

The stability of the Boc protecting group is a critical consideration. The carbamate linkage is generally stable to basic and nucleophilic conditions but is labile under acidic conditions. Cleavage of the Boc group typically occurs at a pH below 4.[15] For long-term storage, the compound should be kept at 2-8 °C in a well-sealed container.[1]

Logical Workflow for Physicochemical Profiling

References

- 1. Amino Protecting Groups Stability [organic-chemistry.org]

- 2. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-butyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | C17H25N3O4 | CID 20221789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 14. reddit.com [reddit.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

In-Depth Technical Guide: 2-(Boc-amino)-3-phenylpropylamine (CAS No. 179051-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Boc-amino)-3-phenylpropylamine, a key building block in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, and includes representative spectral data for characterization. Furthermore, it explores its application as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors, and illustrates a relevant synthetic workflow. This guide is intended to be a valuable resource for researchers utilizing this versatile diamine derivative in their synthetic endeavors.

Introduction

This compound, also known by its systematic name tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate, is a mono-protected diamine that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for selective functionalization at the primary amine, making it a valuable tool in multi-step synthetic sequences. The presence of the phenylpropyl backbone makes it a desirable component in the design of peptidomimetics and other bioactive compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 179051-72-0 |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Molecular Weight | 250.34 g/mol |

| Appearance | Solid |

| Purity | ≥95% (typical) |

| Storage Temperature | 2-8 °C |

| Synonyms | tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate, tert-butyl 2-amino-1-benzylethylcarbamate |

| InChI Key | LHZRJEOMDFKIJM-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of this compound typically involves the selective mono-Boc protection of the corresponding diamine, 2-amino-3-phenylpropylamine. Alternatively, it can be prepared from L-phenylalaninol. Below are detailed experimental protocols for these synthetic routes.

Synthesis via Mono-Boc Protection of 2-Amino-3-phenylpropylamine

This method relies on the selective protection of one of the two amino groups in the parent diamine. A common strategy involves the in situ generation of one equivalent of a strong acid to protonate one amine, rendering it unreactive to the Boc-anhydride.

Materials:

-

2-Amino-3-phenylpropylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure: [3]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-phenylpropylamine (1.0 equivalent) in anhydrous methanol.

-

Mono-protonation: Cool the solution to 0 °C using an ice bath. Add chlorotrimethylsilane (1.0 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

-

Equilibration: Allow the mixture to warm to room temperature and stir for a short period.

-

Boc Protection: Add water (a small amount, e.g., 1 mL per mmol of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol. Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture in vacuo.

-

Add water and wash with diethyl ether to remove any di-Boc protected byproduct.

-

Basify the aqueous layer to pH > 12 with a 2 M NaOH solution.

-

Extract the product into dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The product can be further purified by column chromatography on silica gel if necessary.

Synthesis from L-Phenylalaninol

An alternative route involves the conversion of the hydroxyl group of N-Boc-L-phenylalaninol to a leaving group, followed by displacement with an amino group precursor (e.g., azide) and subsequent reduction.

Step 1: Mesylation of N-Boc-L-phenylalaninol

-

Dissolve N-Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude mesylate.

Step 2: Azide Displacement

-

Dissolve the crude mesylate in DMF.

-

Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Reduction of the Azide

-

Dissolve the crude azide in methanol or THF.

-

Add a catalyst such as Palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield this compound.

Spectral Data and Characterization

The following are expected spectral characteristics for this compound based on its structure and data from similar compounds.

Table 2: Representative Spectral Data

| Technique | Expected Features |

| ¹H NMR | * δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group. |

| * δ 4.5-5.0 ppm (br s, 1H): NH proton of the carbamate. | |

| * δ 3.5-3.8 ppm (m, 1H): CH proton adjacent to the Boc-protected nitrogen. | |

| * δ 2.6-2.9 ppm (m, 4H): CH₂ protons of the benzyl and aminomethyl groups. | |

| * δ 1.3-1.5 ppm (s, 9H): Protons of the tert-butyl group. | |

| * δ 1.2-1.6 ppm (br s, 2H): NH₂ protons of the primary amine. | |

| ¹³C NMR | * δ ~156 ppm: Carbonyl carbon of the Boc group. |

| * δ ~138 ppm: Quaternary aromatic carbon. | |

| * δ ~129, 128, 126 ppm: Aromatic CH carbons. | |

| * δ ~79 ppm: Quaternary carbon of the tert-butyl group. | |

| * δ ~50-55 ppm: CH carbon adjacent to the Boc-protected nitrogen. | |

| * δ ~40-45 ppm: CH₂ carbons. | |

| * δ ~28 ppm: Methyl carbons of the tert-butyl group. | |

| IR (Infrared Spectroscopy) | * ~3300-3400 cm⁻¹: N-H stretching of the primary amine (two bands) and secondary amine (one band). |

| * ~3000-3100 cm⁻¹: Aromatic C-H stretching. | |

| * ~2850-2950 cm⁻¹: Aliphatic C-H stretching. | |

| * ~1680-1700 cm⁻¹: C=O stretching of the Boc-carbamate. | |

| * ~1500-1530 cm⁻¹: N-H bending. | |

| Mass Spectrometry (MS) | * [M+H]⁺: Expected at m/z 251.18. |

| * [M-Boc+H]⁺: A common fragment at m/z 151.12. | |

| * [M-C₄H₉]⁺: Fragment corresponding to the loss of the tert-butyl group at m/z 194.13. |

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of various biologically active molecules, particularly enzyme inhibitors. The phenylpropylamine scaffold is found in numerous compounds that interact with biological targets.

Precursor for BACE1 Inhibitors

One notable application is in the synthesis of inhibitors for β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[4] BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. The development of BACE1 inhibitors is a major therapeutic strategy for this neurodegenerative disorder.[4]

The this compound moiety can be incorporated into more complex structures that are designed to fit into the active site of the BACE1 enzyme, thereby blocking its activity.

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic intermediate and not known to directly modulate signaling pathways, its derivatives have been designed to target specific enzymes within such pathways. The logical workflow for its use in the development of a BACE1 inhibitor is depicted below.

Conclusion

This compound is a synthetically versatile and valuable building block for the development of new chemical entities with potential therapeutic applications. Its straightforward synthesis and the ability for selective functionalization make it an attractive starting material for medicinal chemists and researchers in drug discovery. The information provided in this technical guide, including detailed experimental protocols and an overview of its applications, serves as a practical resource for the scientific community.

References

molecular weight of 2-(Boc-amino)-3-phenylpropylamine

An In-depth Technical Guide to 2-(Boc-amino)-3-phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on this compound, a key building block in synthetic organic chemistry and pharmaceutical development. The tert-butyloxycarbonyl (Boc) protecting group offers strategic advantages in multi-step syntheses, particularly in the construction of peptide-based therapeutics and other complex molecular architectures. This document details the physicochemical properties, provides exemplary experimental protocols for synthesis and analysis, and illustrates relevant chemical workflows.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 250.34 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| CAS Number | 179051-72-0 | [1][3] |

| Synonym(s) | tert-butyl (2-amino-1-phenylethyl)carbamate | [3] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8 °C | [3] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound and are based on established procedures for the selective protection and characterization of diamines and Boc-protected compounds.

Synthesis Protocol: Selective Mono-Boc Protection

This protocol describes a method for the selective N-protection of one amine in a diamine by leveraging the in situ generation of a mono-hydrochloride salt, rendering one amine group less nucleophilic. This approach is effective for achieving high yields of the mono-protected product.[4][5][6]

Materials:

-

2-Amino-3-phenylpropylamine (or its corresponding salt)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water (H₂O)

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting diamine (1.0 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups. A precipitate of the mono-ammonium salt may form.[5]

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a small amount of water (e.g., 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in methanol.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and wash with diethyl ether to remove unreacted (Boc)₂O and other non-polar impurities.[5]

-

Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution to deprotonate the ammonium salt and liberate the free amine of the product.[4][5]

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel column chromatography if necessary.

Analytical Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural confirmation of the title compound. The presence of the Boc group is readily identified by a characteristic signal in the ¹H NMR spectrum.

Materials & Equipment:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Insert the tube into the spectrometer. Lock, tune, and shim the instrument to optimize field homogeneity.

-

Acquire a ¹H NMR spectrum. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.[7] Other signals will correspond to the protons of the phenylpropyl backbone.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Characteristic signals for the Boc group's quaternary carbon and methyl carbons are expected around δ 79-80 ppm and δ 28 ppm, respectively.[8]

-

-

Data Processing: Process the spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthesized compound. A reverse-phase method can effectively separate the Boc-protected product from the more polar starting diamine and other impurities.

Materials & Equipment:

-

Synthesized this compound

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation: Prepare a sample solution of the compound in a suitable solvent (e.g., a mixture of ACN/water) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Exemplary):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

-

-

Analysis: Inject the sample. The Boc-protected product, being more non-polar than the starting diamine, will have a longer retention time. Purity is determined by integrating the peak area of the product relative to the total area of all observed peaks.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General cycle of Boc-based Solid Phase Peptide Synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

Structure Elucidation of N-Boc-3-phenyl-1,2-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-Boc-3-phenyl-1,2-propanediamine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines the expected spectroscopic characteristics based on analogous compounds and established principles of organic chemistry. It includes predicted quantitative data for 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy, presented in clear tabular formats for ease of reference. Furthermore, a detailed, generalized experimental protocol for the synthesis and purification of the target compound is provided, alongside essential visualizations of the molecular structure and a proposed synthesis workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of N-Boc protected diamines in drug discovery and development.

Introduction

N-Boc-3-phenyl-1,2-propanediamine is a chiral building block of significant interest in medicinal chemistry and organic synthesis. The presence of a phenyl group and two amine functionalities, one of which is protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of various complex molecules, including pharmaceutical candidates. The precise characterization of its structure is paramount for ensuring the purity, identity, and quality of synthetic intermediates and final products. This guide details the methodologies and expected analytical data for the complete structure elucidation of this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following sections present the predicted spectroscopic data for N-Boc-3-phenyl-1,2-propanediamine. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for determining the proton framework of a molecule. The predicted chemical shifts (δ) for N-Boc-3-phenyl-1,2-propanediamine are summarized in Table 1. The spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanediamine backbone, and the Boc protecting group.

Table 1: Predicted 1H NMR Spectral Data for N-Boc-3-phenyl-1,2-propanediamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 5H | Ar-H |

| ~5.0 | Broad Singlet | 1H | NH -Boc |

| ~3.8 - 4.0 | Multiplet | 1H | CH -NHBoc |

| ~2.8 - 3.0 | Multiplet | 2H | Ph-CH ₂ |

| ~2.6 - 2.8 | Multiplet | 1H | CH -CH₂-Ph |

| ~1.5 | Broad Singlet | 2H | NH ₂ |

| 1.45 | Singlet | 9H | -C(CH ₃)₃ |

Note: Predicted chemical shifts are for a CDCl₃ solvent and may vary depending on the experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for N-Boc-3-phenyl-1,2-propanediamine are presented in Table 2.

Table 2: Predicted 13C NMR Spectral Data for N-Boc-3-phenyl-1,2-propanediamine

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C =O (Boc) |

| ~138 | Quaternary Ar-C |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~80 | -C (CH₃)₃ |

| ~52 | C H-NHBoc |

| ~45 | C H₂-Ph |

| ~42 | C H-CH₂-Ph |

| ~28 | -C(C H₃)₃ |

Note: Predicted chemical shifts are for a CDCl₃ solvent and may vary depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For N-Boc-3-phenyl-1,2-propanediamine (C₁₄H₂₂N₂O₂), the expected molecular weight is 250.34 g/mol .

Table 3: Predicted Mass Spectrometry Data for N-Boc-3-phenyl-1,2-propanediamine

| m/z | Ion |

| 251.17 | [M+H]⁺ |

| 273.15 | [M+Na]⁺ |

| 195.15 | [M-C₄H₈]⁺ (loss of isobutylene) |

| 151.12 | [M-Boc+H]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Note: The fragmentation pattern may vary depending on the ionization technique used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for N-Boc-3-phenyl-1,2-propanediamine are listed in Table 4.

Table 4: Predicted Infrared (IR) Spectral Data for N-Boc-3-phenyl-1,2-propanediamine

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | N-H stretch (amine and carbamate) |

| 3020 - 3080 | C-H stretch (aromatic) |

| 2850 - 2980 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| 1500 - 1600 | C=C stretch (aromatic) |

| ~1160 | C-O stretch (carbamate) |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and purification of N-Boc-3-phenyl-1,2-propanediamine. This protocol is based on standard procedures for the N-Boc protection of diamines.

Synthesis of N-Boc-3-phenyl-1,2-propanediamine

Materials:

-

3-phenyl-1,2-propanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-phenyl-1,2-propanediamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-phenyl-1,2-propanediamine.

Visualizations

Molecular Structure

Chiral Synthesis of Enantiopure 2-(Boc-amino)-3-phenylpropylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral synthesis of enantiopure 2-(Boc-amino)-3-phenylpropylamine, a valuable chiral building block in the development of pharmaceuticals. The synthesis of this vicinal diamine with precise stereochemical control is crucial for its application in constructing complex bioactive molecules. This document details various synthetic strategies, including methods starting from natural amino acids, asymmetric hydrogenation, and the use of chiral auxiliaries, presenting quantitative data and experimental protocols to aid researchers in this field.

Synthetic Strategies and Methodologies

The enantioselective synthesis of this compound can be approached through several key strategies, each offering distinct advantages in terms of starting materials, efficiency, and stereocontrol. The primary methods revolve around the derivatization of readily available chiral precursors, such as L-phenylalanine, or the use of asymmetric catalytic methods to induce chirality.

Synthesis from α-Amino Acids

A common and efficient route to chiral diamines involves the modification of the carboxylic acid functionality of natural α-amino acids. L-phenylalanine serves as a cost-effective and enantiopure starting material for this purpose. The general approach involves the reduction of the carboxylic acid to an alcohol, followed by conversion of the hydroxyl group to an amino group.

A representative synthetic pathway starting from L-phenylalanine is outlined below. This method leverages the inherent chirality of the amino acid to establish the stereocenter at the 2-position of the final product.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the stereochemistry of the target diamine. This approach typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively reduce a C=N or C=O bond. For the synthesis of this compound, a relevant precursor would be an N-Boc-protected β-amino ketone. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.[1]

Enantioselective Amination of Alkenes

Direct enantioselective amination of an alkene precursor represents an atom-economical approach to the target molecule. This can be achieved through methods like hydroamidation of alkenyl amides, which provides access to enantioenriched vicinal diamines.[2] The reaction typically employs a nickel-hydride catalyst in conjunction with a chiral bis(oxazoline) (BOX) ligand.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of enantiopure compounds. The following sections provide representative protocols for key transformations.

Protocol 1: Synthesis of N-Boc-L-phenylalaninol from N-Boc-L-phenylalanine

Materials:

-

N-Boc-L-phenylalanine

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-L-phenylalanine in anhydrous THF at 0 °C under an inert atmosphere, add BH₃·THF (1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford N-Boc-L-phenylalaninol.

Protocol 2: Conversion of N-Boc-L-phenylalaninol to N-Boc-2-amino-3-phenylpropyl azide

Materials:

-

N-Boc-L-phenylalaninol

-

Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Mesylation/Tosylation: Dissolve N-Boc-L-phenylalaninol in anhydrous DCM and cool to 0 °C. Add TEA (1.2 equivalents) followed by the dropwise addition of MsCl or TsCl (1.1 equivalents). Stir the reaction at 0 °C for 2 hours.

-

Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to obtain the crude mesylate or tosylate.

-

Azide Formation: Dissolve the crude mesylate/tosylate in anhydrous DMF and add NaN₃ (3 equivalents). Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature, pour into water, and extract with EtOAc.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude azide. Purify by column chromatography if necessary.

Protocol 3: Reduction of N-Boc-2-amino-3-phenylpropyl azide to this compound

Materials:

-

N-Boc-2-amino-3-phenylpropyl azide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the azide in MeOH or EtOH in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction mixture at room temperature for 6-12 hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the desired enantiopure this compound.

Quantitative Data Summary

The efficiency of different synthetic routes can be compared based on key quantitative metrics such as yield and enantiomeric excess (e.e.). The following table summarizes typical data for the synthesis of chiral vicinal diamines, providing a benchmark for researchers.

| Synthetic Step | Starting Material | Product | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Boc Protection | L-Phenylalanine | N-Boc-L-phenylalanine | (Boc)₂O, NaOH | >95 | >99 |

| Reduction of Carboxylic Acid | N-Boc-L-phenylalanine | N-Boc-L-phenylalaninol | BH₃·THF | 85-95 | >99 |

| Azide Substitution (via Mesylate) | N-Boc-L-phenylalaninol | N-Boc-2-amino-3-phenylpropyl azide | MsCl, TEA; NaN₃ | 70-85 | >99 |

| Reduction of Azide | N-Boc-2-amino-3-phenylpropyl azide | This compound | H₂, Pd/C | >90 | >99 |

| Asymmetric Hydrogenation of β-amino ketones | N-Boc-β-amino ketone | N-Boc-γ-amino alcohol (analogous) | Ir-complex | 80-95 | up to 99 |

| Enantioselective Hydroamidation of Alkenes | Alkenyl amide | Vicinal diamine (analogous) | NiH/BOX catalyst | up to 87 | up to 99 |

Note: Data for analogous reactions are included to provide context for expected outcomes.

Conclusion

The chiral synthesis of enantiopure this compound is achievable through multiple synthetic strategies. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific stereoisomer required. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their synthetic approaches to this important chiral building block. Careful execution of the experimental procedures and rigorous analysis of the product's stereochemical purity are paramount for successful outcomes in drug discovery and development.

References

Spectroscopic and Analytical Characterization of 2-(Boc-amino)-3-phenylpropylamine: A Technical Guide

Introduction

2-(tert-butoxycarbonylamino)-3-phenylpropylamine is a valuable bifunctional organic molecule utilized in the synthesis of various pharmaceutical compounds and complex molecular architectures. Its structure incorporates a primary amine, a Boc-protected secondary amine, and a phenyl group, making it a versatile building block in medicinal chemistry and peptide synthesis. Accurate characterization of this compound is crucial to ensure its purity and structural integrity for subsequent applications. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for 2-(Boc-amino)-3-phenylpropylamine and outlines the general experimental protocols for acquiring this data.

Spectroscopic Data

Due to the limited availability of published, peer-reviewed, and complete experimental spectroscopic data specifically for this compound, the following tables present expected values derived from analyses of structurally similar compounds and established spectroscopic principles for the constituent functional groups. These values serve as a reference for researchers in the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the phenyl ring, and the propyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Ar-H |

| ~4.80 | br s | 1H | NH -Boc |

| ~3.80 - 3.70 | m | 1H | CH -NHBoc |

| ~2.90 - 2.70 | m | 2H | Ph-CH₂ |

| ~2.65 - 2.55 | m | 2H | CH₂ -NH₂ |

| ~1.50 | br s | 2H | NH₂ |

| 1.40 | s | 9H | C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (Boc) |

| ~138.5 | Ar-C (quaternary) |

| ~129.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~126.5 | Ar-C H |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~52.0 | C H-NHBoc |

| ~44.0 | C H₂-NH₂ |

| ~39.0 | Ph-C H₂ |

| ~28.5 | C(C H₃)₃ (Boc) |

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 - 3290 | Medium, Broad | N-H stretch (primary amine) |

| ~3340 | Medium | N-H stretch (Boc-amine) |

| ~3080, 3060, 3030 | Weak | C-H stretch (aromatic) |

| ~2975, 2930, 2870 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1605 | Medium to Weak | N-H bend (primary amine) |

| ~1520 | Medium | N-H bend / C-N stretch (amide II) |

| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |

| ~1165 | Strong | C-O stretch (Boc) |

| ~745, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Ion |

| 251.17 | [M+H]⁺ |

| 273.15 | [M+Na]⁺ |

| 195.14 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 151.10 | [M - Boc+H]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use the same sample and instrument setup.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 100 or 125 MHz spectrometer, 512-2048 scans, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Stability and Storage of Boc-Protected Phenylpropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butoxycarbonyl (Boc)-protected phenylpropylamine. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its stability profile is essential to ensure the integrity of research and development processes and the quality of the final active pharmaceutical ingredients (APIs). This document outlines the intrinsic stability of the Boc protecting group, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for assessing purity and degradation.

Intrinsic Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its robustness under many synthetic conditions and its straightforward removal under mild acidic conditions.

General Stability Characteristics:

-

Basic and Nucleophilic Conditions: The Boc group is generally stable in the presence of most nucleophiles and under basic conditions, including aqueous base hydrolysis. This stability allows for a variety of chemical transformations on other parts of the molecule without compromising the protecting group.[1][2][3]

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] Consequently, exposure to acidic reagents and environments should be strictly avoided during storage and handling to maintain the integrity of Boc-protected phenylpropylamine.

-

Thermal Stability: While relatively stable at ambient temperatures, the Boc group can be thermally labile at elevated temperatures. Prolonged exposure to high temperatures can lead to thermolytic cleavage and deprotection.[1][5]

-

Moisture Sensitivity: The Boc group is susceptible to hydrolysis, a process that can be accelerated in the presence of acidic or basic conditions. Therefore, minimizing exposure to moisture is critical for long-term stability.[1]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Boc-protected phenylpropylamine, the following storage conditions are recommended. These guidelines are based on the known stability profile of the Boc group and general best practices for chemical intermediates.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes potential thermal degradation and slows the rate of potential hydrolytic decomposition.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents potential oxidative degradation and reaction with atmospheric carbon dioxide.[1] |

| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, which is exacerbated by moisture.[1] |

| Light | Protect from light | As a general good practice for complex organic molecules, protection from light prevents potential photolytic degradation.[1] |

For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold product, which could compromise its stability.

Potential Degradation Pathways

The primary degradation pathway for Boc-protected phenylpropylamine is the cleavage of the Boc group. Other potential degradation routes include oxidation and photolysis. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Potential degradation pathways for Boc-protected phenylpropylamine.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of Boc-protected phenylpropylamine, a series of forced degradation studies should be conducted. These studies are essential for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[6][7]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8]

Workflow for Forced Degradation Studies:

Workflow for forced degradation studies.

Detailed Methodologies:

-

Acid Hydrolysis:

-

Dissolve a known concentration of Boc-protected phenylpropylamine in a solution of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for a predetermined period (e.g., 24 and 48 hours).

-

At each time point, withdraw a sample and neutralize it before analysis by a stability-indicating HPLC method.[1]

-

-

Base Hydrolysis:

-

Dissolve a known concentration of Boc-protected phenylpropylamine in a solution of 0.1 M sodium hydroxide.

-

Heat the solution at 60°C for a predetermined period.

-

At each time point, withdraw a sample and neutralize it prior to analysis.[1]

-

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Expose a solid sample of Boc-protected phenylpropylamine to light in a photostability chamber according to ICH Q1B guidelines. This includes exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples.[1]

-

Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is crucial to separate, detect, and quantify the active ingredient and its degradation products.[6] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV and/or Mass Spectrometric (MS) detection is the most common technique.

General HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B to ensure elution of all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 210, 254 nm) and/or MS |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., 50% acetonitrile in water) to a known concentration (e.g., 1 mg/mL). |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12]

Summary of Stability Profile and Recommendations

The stability of Boc-protected phenylpropylamine is primarily dictated by the lability of the Boc group to acidic conditions and elevated temperatures.

| Condition | Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Unstable | Acid-catalyzed hydrolysis/cleavage of the Boc group. |

| Neutral (pH 6-8) | Generally Stable | - |

| Basic (pH > 9) | Generally Stable | - |

| Elevated Temperature | Potentially Unstable | Thermolytic cleavage of the Boc group. |

| Oxidizing Agents | Potentially Unstable | Oxidation of the amine or other functional groups. |

| Light | To be determined by study | Photolytic degradation. |

| Humidity | Potentially Unstable | Hydrolysis of the Boc group. |

To ensure the quality and integrity of Boc-protected phenylpropylamine, it is imperative to store the material in a cool, dry, and inert environment, protected from light. For critical applications, it is highly recommended to perform periodic purity checks using a validated stability-indicating analytical method.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. ijsdr.org [ijsdr.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. q1scientific.com [q1scientific.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ijpsm.com [ijpsm.com]

commercial availability of (R)-2-(Boc-amino)-3-phenylpropylamine

An In-depth Technical Guide on the Commercial Availability and Application of (R)-2-(Boc-amino)-3-phenylpropylamine

For researchers, scientists, and professionals in drug development, access to high-quality, well-characterized chemical intermediates is paramount. (R)-2-(Boc-amino)-3-phenylpropylamine, a chiral building block, serves as a crucial component in the synthesis of various pharmaceutical agents and complex organic molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a representative synthetic protocol.

Commercial Availability

(R)-2-(Boc-amino)-3-phenylpropylamine is readily available from several chemical suppliers. The compound is typically offered in various purities and quantities to suit different research and development needs. Below is a summary of offerings from prominent vendors.

| Supplier | Brand/Partner | CAS Number | Product Number | Purity | Package Size |

| Sigma-Aldrich | Ambeed, Inc. | 185384-16-1 | AMBH9AD2510E | - | - |

| Fisher Scientific | Accela Chembio Inc | 179051-72-0 | SY0063621G | >95% | 1 g |

| Sigma-Aldrich | AstaTech, Inc. | 179051-72-0 | ATE428008302 | 95% | - |

| Laibo Chem | - | - | - | - | 250 mg |

Note: CAS number 179051-72-0 may refer to the racemic mixture, while 185384-16-1 is specific to the (R)-enantiomer.[1][2] Researchers should verify the stereochemistry with the supplier.

Physicochemical and Technical Data

Key properties of 2-(Boc-amino)-3-phenylpropylamine are summarized below. This data is essential for handling, storage, and reaction planning.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |

| Molecular Weight | 250.34 g/mol | [1][2] |

| CAS Number | 179051-72-0 (racemate), 185384-16-1 (R-isomer) | [1][2] |

| MDL Number | MFCD11974399 | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | LHZRJEOMDFKIJM-UHFFFAOYSA-N | [2] |

Experimental Protocols

The tert-butyloxycarbonyl (Boc) protecting group is fundamental in organic synthesis, particularly in peptide chemistry, for the temporary protection of amine functionalities.[3] The synthesis of (R)-2-(Boc-amino)-3-phenylpropylamine typically involves the protection of one of the amino groups of a suitable precursor. A general and efficient method for the N-Boc protection of an amine is described below.

General Protocol for N-Boc Protection of a Diamine Precursor:

This protocol is adapted from standard procedures for the protection of amino groups.[4]

Materials:

-

(R)-2,3-diamino-1-phenylpropane (or a suitable precursor)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1(N) Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., methanol/chloroform mixture)

Procedure:

-

Dissolve the starting diamine (1.0 equivalent) in a mixture of 1,4-dioxane and water in a round-bottom flask.

-

Cool the mixture in an ice bath (0-5°C) with vigorous stirring.

-

Add 1(N) NaOH solution to the mixture to maintain basic conditions.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture.

-

Allow the reaction to stir vigorously in the ice bath for 2-4 hours, followed by stirring at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-Boc protected product.[4]

Visualizations

To aid in understanding the synthetic strategy and its role in further applications, the following diagrams illustrate a plausible synthesis workflow and the general role of Boc-protected amines in drug development.

Caption: A plausible synthetic route to the target compound.

Caption: Use as an intermediate in pharmaceutical synthesis.

Application in Research and Drug Development

Boc-protected amino compounds are indispensable in medicinal chemistry and pharmaceutical development.[5] (R)-2-(Boc-amino)-3-phenylpropylamine is a valuable chiral building block for several reasons:

-

Peptide Synthesis: The Boc group provides robust protection for the amine, preventing unwanted side reactions during the sequential coupling of amino acids to form a peptide chain.[6]

-

Chiral Synthesis: The defined (R)-stereochemistry is critical for synthesizing enantiomerically pure drug candidates. The biological activity of a molecule is often highly dependent on its stereochemistry.

-

Intermediate for Bioactive Molecules: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including protease inhibitors and other therapeutics where the 2-amino-3-phenylpropyl moiety is a key pharmacophore.[7] The Boc group allows for the selective modification of other parts of the molecule before its removal to reveal the free amine for final coupling steps.

References

Commercial Availability and Technical Guide for (S)-2-(Boc-amino)-3-phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of (S)-2-(Boc-amino)-3-phenylpropylamine. This chiral building block is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules.

Commercial Availability

(S)-2-(Boc-amino)-3-phenylpropylamine, also known as tert-butyl ((S)-1-amino-3-phenylpropan-2-yl)carbamate, is available from several chemical suppliers. The availability of the racemic mixture and the individual enantiomers varies between suppliers. Below is a summary of representative commercial information. Researchers are advised to consult supplier websites for the most current product specifications and availability.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |

| Sigma-Aldrich | 2-(Boc-amino)-3-phenylpropylamine | 179051-72-0 (racemate) | 250.34 | ≥95% | Racemic mixture.[1] |

| BOC Sciences | This compound | 179051-72-0 (racemate) | 250.34 | Not specified | Useful research chemical.[2] |

| PubChem | (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | 146552-72-9 | 250.34 | Not specified | Listed as the (S)-enantiomer.[3] |

Proposed Synthetic Route

Synthetic pathway for (S)-2-(Boc-amino)-3-phenylpropylamine.

Experimental Protocols

Step 1: N-Boc Protection of L-Phenylalaninol

-

Reaction: To a solution of L-phenylalaninol (1 equivalent) in dichloromethane (DCM) is added triethylamine (Et₃N, 1.5 equivalents). The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Mesylation of the Hydroxyl Group

-

Reaction: The Boc-protected amino alcohol from the previous step (1 equivalent) is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents). The reaction is stirred at 0 °C for 2-4 hours.

-

Work-up: The reaction mixture is washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (S)-tert-butyl (1-mesyloxy-3-phenylpropan-2-yl)carbamate. This intermediate is often used in the next step without further purification.

Step 3: Azide Displacement

-

Reaction: The crude mesylate (1 equivalent) is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 3 equivalents) is added. The mixture is heated to 80 °C and stirred for 12-16 hours.

-